molecular formula C7H9NO4 B1295574 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid CAS No. 5724-76-5

3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid

Cat. No. B1295574
CAS RN: 5724-76-5
M. Wt: 171.15 g/mol
InChI Key: DPISPNNORVOBQY-UHFFFAOYSA-N
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Description

3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, also known as 3-Succinimidopropionic acid, is a chemical compound with the molecular formula C7H9NO4 and a molecular weight of 171.154 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid consists of a pyrrolidin-2,5-dione group attached to a propanoic acid group .


Chemical Reactions Analysis

In the presence of weak bases, 2-(2,5-dioxopyrrolidin-1-yl)guanidine can be converted into 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid . When heated with aliphatic amines in DMF, it undergoes recyclization to give 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid amides .


Physical And Chemical Properties Analysis

3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is a solid at room temperature . It has a molecular weight of 171.15 .

Scientific Research Applications

Protein-Protein Interaction Studies

This compound, also known as DSSO crosslinker, is used extensively in the study of protein-protein interactions (PPIs) through crosslinking mass spectrometry (XL-MS) . It is a homobifunctional, amine-targeting, sulfoxide-containing crosslinker that can permeate membranes and possesses two NHS esters for targeting lysine residues. The DSSO crosslinker has a 10.1 Å spacer arm and two symmetrical C-S cleavable bonds adjacent to the central sulfoxide, which after cleavage, yields tagged peptides for unambiguous identification by collision-induced dissociation in tandem MS .

Elucidation of Structural Dynamics

The DSSO crosslinker provides critical data for the quantification of structural dynamics within proteins. It helps in understanding the movement and interaction of various protein complexes, which is fundamental in the development of new drugs and therapeutic strategies .

Development of Novel Therapeutics

By enabling the study of “undruggable” protein targets, the DSSO crosslinker aids in the quest for new therapeutic agents. It allows researchers to probe proteins that function as complexes, which are often challenging to target with traditional small molecule drugs .

Quantitative Cross-Linking Mass Spectrometry

The compound is pivotal in developing quantitative cross-linking mass spectrometry platforms. Such platforms are used for comparative structural analysis of protein complexes, providing insights into their function and interaction with other molecules .

Membrane Protein Analysis

Due to its membrane-permeable nature, the DSSO crosslinker is particularly useful in the analysis of membrane proteins. These proteins play crucial roles in cellular processes and are important targets for drug discovery .

Cell Metabolism Studies

Although not directly mentioned with the compound , similar compounds have been investigated for their effects on cell culture trends and the metabolism of recombinant Chinese Hamster Ovary (rCHO) cells . This suggests potential applications of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid in metabolic studies, given its structural similarity.

Future Directions

3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is a specialty product used in proteomics research . Its potential applications in the field of neuroscience, particularly in the study of epilepsy and other neurological disorders, could be an interesting area for future research .

properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c9-5-1-2-6(10)8(5)4-3-7(11)12/h1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPISPNNORVOBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60288943
Record name 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid

CAS RN

5724-76-5
Record name 5724-76-5
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Record name 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid
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